
9H-Purine, 6-amino-8-(dimethylamino)-9-beta-D-ribofuranosyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Purine, 6-amino-8-(dimethylamino)-9-beta-D-ribofuranosyl-: is a complex organic compound that belongs to the purine family. This compound is characterized by the presence of a purine ring system, which is a fused ring structure consisting of a pyrimidine ring and an imidazole ring. The compound also features an amino group at the 6-position, a dimethylamino group at the 8-position, and a beta-D-ribofuranosyl group at the 9-position. These functional groups contribute to the compound’s unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine, 6-amino-8-(dimethylamino)-9-beta-D-ribofuranosyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of cyclization reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Amino Group: The amino group at the 6-position can be introduced through nucleophilic substitution reactions using ammonia or amines.
Introduction of the Dimethylamino Group: The dimethylamino group at the 8-position can be introduced through alkylation reactions using dimethylamine.
Attachment of the Beta-D-Ribofuranosyl Group: The beta-D-ribofuranosyl group can be attached through glycosylation reactions using ribose derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and dimethylamino groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the purine ring, leading to the formation of reduced purine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and dimethylamino groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include ammonia, amines, and alkyl halides.
Major Products:
Oxidation Products: Oxidized derivatives such as nitroso and nitro compounds.
Reduction Products: Reduced purine derivatives.
Substitution Products: Substituted derivatives with various functional groups.
科学的研究の応用
Chemistry:
- The compound is used as a building block in the synthesis of more complex organic molecules.
- It serves as a precursor in the synthesis of nucleoside analogs.
Biology:
- The compound is studied for its role in cellular processes, particularly in nucleic acid metabolism.
- It is used in the study of enzyme-substrate interactions involving purine derivatives.
Medicine:
- The compound is investigated for its potential therapeutic applications, including antiviral and anticancer activities.
- It is used in the development of nucleoside analog drugs.
Industry:
- The compound is used in the production of pharmaceuticals and agrochemicals.
- It serves as a key intermediate in the synthesis of various bioactive compounds.
作用機序
The mechanism of action of 9H-Purine, 6-amino-8-(dimethylamino)-9-beta-D-ribofuranosyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymes involved in nucleic acid metabolism. It can also interact with receptors on the cell surface, modulating cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
類似化合物との比較
Adenosine: A naturally occurring nucleoside with a similar purine ring structure but different functional groups.
Guanosine: Another naturally occurring nucleoside with a similar purine ring structure but different functional groups.
8-Amino-9H-purine: A compound with a similar purine ring structure but different functional groups.
Uniqueness:
- The presence of the dimethylamino group at the 8-position and the beta-D-ribofuranosyl group at the 9-position distinguishes 9H-Purine, 6-amino-8-(dimethylamino)-9-beta-D-ribofuranosyl- from other similar compounds.
- These unique functional groups contribute to the compound’s distinct chemical properties and biological activities, making it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
13389-15-6 |
|---|---|
分子式 |
C12H18N6O4 |
分子量 |
310.31 g/mol |
IUPAC名 |
2-[6-amino-8-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H18N6O4/c1-17(2)12-16-6-9(13)14-4-15-10(6)18(12)11-8(21)7(20)5(3-19)22-11/h4-5,7-8,11,19-21H,3H2,1-2H3,(H2,13,14,15) |
InChIキー |
ASFQZUKBYFITHP-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


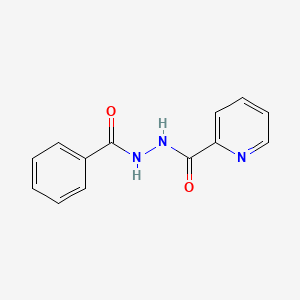
![1-[3-(4-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14160190.png)
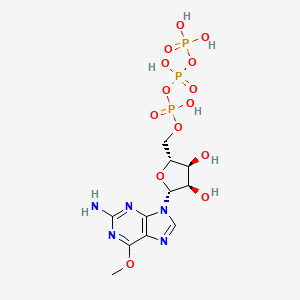
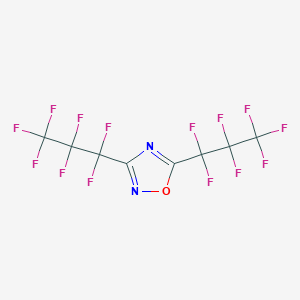
![N-[1-(2,4-Dimethoxy-phenyl)-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide](/img/structure/B14160202.png)
![5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B14160209.png)
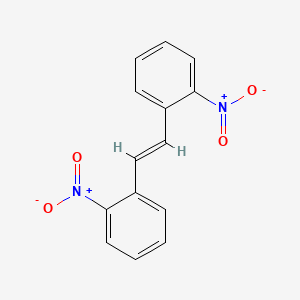
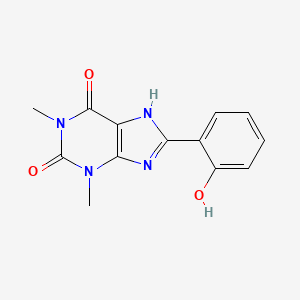
![5-[(5-acetyl-2-propoxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B14160215.png)
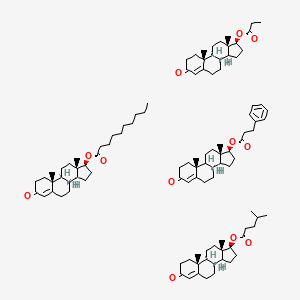
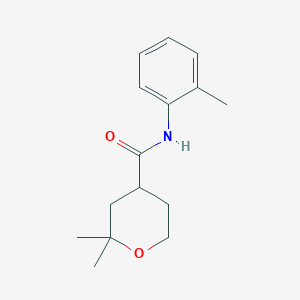
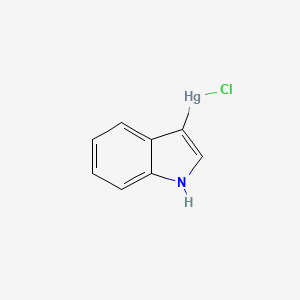
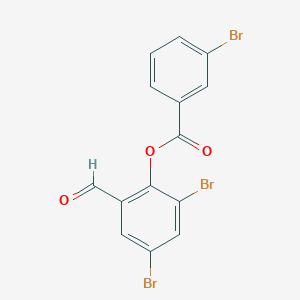
![1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one](/img/structure/B14160245.png)
